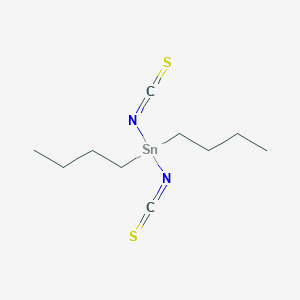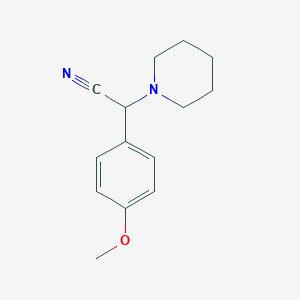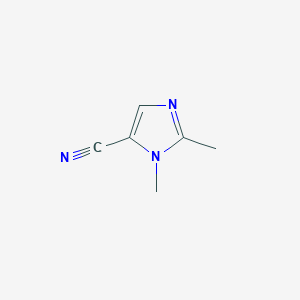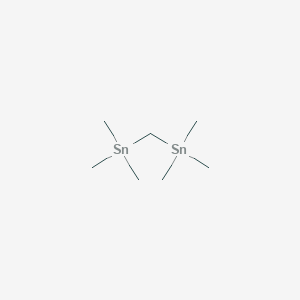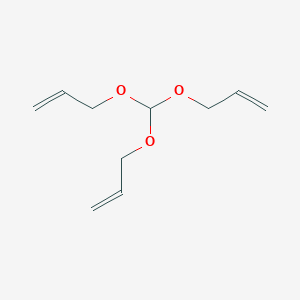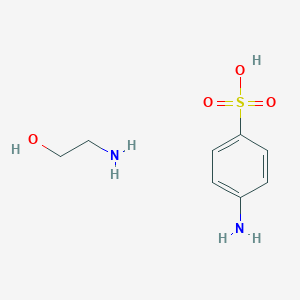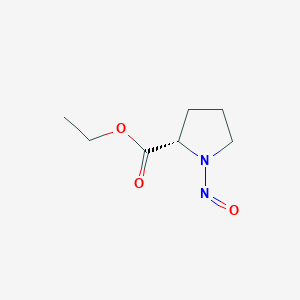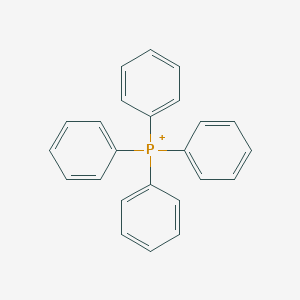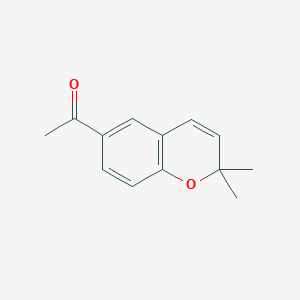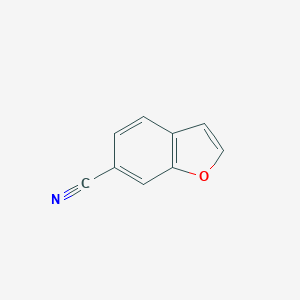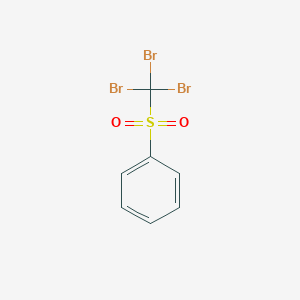
Tribromomethylphenylsulfone
Descripción general
Descripción
Tribromomethylphenylsulfone, also known as Phenyl tribromomethyl sulfone, is a chemical compound . It is used in the synthesis of novel potential pesticides .
Synthesis Analysis
The synthesis of Tribromomethylphenylsulfone derivatives has been reported in the literature. The title sulfone was obtained by following three different synthetic routes .
Molecular Structure Analysis
The molecular formula of Tribromomethylphenylsulfone is C₇H₅Br₃O₂S . The molecular weight of the compound is 392.89 daltons .
Chemical Reactions Analysis
There are homolytic reactions of Tribromomethylphenylsulfone with olefins . More detailed information about the chemical reactions involving Tribromomethylphenylsulfone can be found in the referenced literature .
Aplicaciones Científicas De Investigación
Pesticidal Activity
Phenyl tribromomethyl sulfone has been studied for its potential use as a novel pesticide. Derivatives of this compound have shown promising results in controlling pests that affect crops . The presence of the tribromomethylsulfonyl group is a common feature in many active herbicides and fungicides, making it a valuable target for developing new pesticidal agents.
Organic Synthesis
This compound serves as a precursor in the synthesis of various aromatic compounds. It has been used to obtain derivatives through synthetic routes starting from 4-chlorothiophenol or 4-halogenphenyl methyl sulfone . These derivatives are important for the development of new materials and chemicals with specific desired properties.
Pharmaceutical Research
In pharmaceutical research, Phenyl tribromomethyl sulfone derivatives are explored for their biological activity. The halogenmethylsulfonyl moiety present in these compounds is associated with beneficial effects in some nitroaniline and benzimidazole derivatives, which are known for their herbicidal and fungicidal activities .
Analytical Chemistry
The compound is used in analytical chemistry, particularly in the development of new analytical methodologies. It can be part of the synthesis of novel ligands and polymers that aid in the separation and identification of various chemical species .
Material Science
Phenyl tribromomethyl sulfone can contribute to the field of materials science, especially in the creation of fluorescence-based materials. These materials are crucial for various techniques such as analytical, imaging, and sensing applications .
Biochemistry
In biochemistry, the compound’s derivatives are used to study enzyme reactions and inhibition. The tribromomethylsulfonyl group can act as a blocking group or a probe to understand the mechanism of action of enzymes and other biological molecules .
Propiedades
IUPAC Name |
tribromomethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWMSEANWMWMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066147 | |
| Record name | Benzene, [(tribromomethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, [(tribromomethyl)sulfonyl]- | |
CAS RN |
17025-47-7 | |
| Record name | Tribromomethyl phenyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17025-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribromomethyl phenyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017025477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(tribromomethyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, [(tribromomethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(tribromomethyl)sulphonyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBROMOMETHYL PHENYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENW2NDZ2GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does phenyl tribromomethyl sulfone contribute to the development of new pesticides?
A1: Phenyl tribromomethyl sulfone serves as a versatile precursor for synthesizing various derivatives with potential pesticidal activity. [] The presence of a tribromomethyl group, often found in active herbicides and fungicides, contributes to its biological activity. Researchers can modify the phenyl ring of phenyl tribromomethyl sulfone through reactions like nitration and subsequent SNAr reactions with ammonia, amines, hydrazines, and phenolates. [] These modifications generate a diverse range of derivatives, expanding the possibilities for discovering new and effective pesticides.
Q2: What are the potential applications of phenyl tribromomethyl sulfone beyond pesticide development?
A2: Research indicates that phenyl tribromomethyl sulfone shows promise in developing negative-tone photosensitive polyimides (PSPI). [] When incorporated into a poly(acrylate amic acid) system alongside photoinitiators and crosslinkers, phenyl tribromomethyl sulfone acts as a photosensitizer. [] This property allows for the creation of patterns with high resolution upon UV exposure, making it valuable for microelectronics and other applications requiring precise patterning.
Q3: Are there any known synthetic routes for phenyl tribromomethyl sulfone?
A3: Yes, there are multiple ways to synthesize phenyl tribromomethyl sulfone. Researchers have successfully synthesized it through three distinct routes, with 4-chlorothiophenol or 4-halogenphenyl methyl sulfone as starting materials. [] This flexibility in synthesis allows for adaptability based on available resources and desired scale of production.
Q4: Can you elaborate on the use of phenyl tribromomethyl sulfone in homolytic reactions?
A4: Phenyl tribromomethyl sulfone participates in homolytic reactions with olefins. [, ] This area of study investigates the reactivity of the compound and its potential in generating new molecules through radical-based mechanisms. Further research in this area could unlock novel applications for phenyl tribromomethyl sulfone in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



